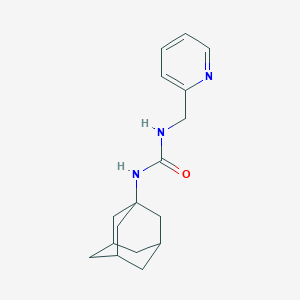

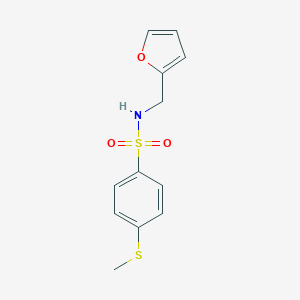

![molecular formula C17H18ClNO3 B300271 N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide](/img/structure/B300271.png)

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide, commonly known as A-841720, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood regulation. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects in a variety of diseases, including pain, inflammation, anxiety, and depression.

Mecanismo De Acción

A-841720 works by inhibiting the enzyme N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that activate cannabinoid receptors in the body, leading to various physiological effects. Inhibition of N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.

Biochemical and Physiological Effects

A-841720 has been shown to increase levels of endocannabinoids in various tissues, including the brain, spinal cord, and peripheral tissues. This leads to activation of cannabinoid receptors and production of various physiological effects, including analgesia, anti-inflammation, anxiolysis, and antidepressant effects. A-841720 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using A-841720 in lab experiments is its selectivity for N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide. This allows for specific inhibition of N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide without affecting other enzymes or receptors. Another advantage is its potency, which allows for lower doses to be used, reducing the risk of side effects. However, one limitation of using A-841720 is its relatively short half-life, which may require frequent dosing in some experiments.

Direcciones Futuras

For research on A-841720 include further optimization of its pharmacokinetic properties, such as increasing its half-life and reducing its potential for drug interactions. In addition, further studies are needed to investigate its potential therapeutic effects in various disease models, including pain, inflammation, anxiety, and depression. Furthermore, the development of N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide inhibitors with improved selectivity and potency may lead to the discovery of novel therapeutics for a variety of diseases.

Métodos De Síntesis

The synthesis of A-841720 involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-methoxy-3-methylbenzoic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with 2-(4-chlorophenoxy)ethylamine to give the desired product, A-841720. The synthesis of A-841720 has been optimized for large-scale production, making it a viable option for drug development.

Aplicaciones Científicas De Investigación

A-841720 has been extensively studied in preclinical models for its potential therapeutic effects. It has been shown to have analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. In addition, A-841720 has been shown to have anti-inflammatory effects in models of acute and chronic inflammation. Furthermore, A-841720 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Propiedades

Nombre del producto |

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide |

|---|---|

Fórmula molecular |

C17H18ClNO3 |

Peso molecular |

319.8 g/mol |

Nombre IUPAC |

N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide |

InChI |

InChI=1S/C17H18ClNO3/c1-12-4-3-5-15(16(12)21-2)17(20)19-10-11-22-14-8-6-13(18)7-9-14/h3-9H,10-11H2,1-2H3,(H,19,20) |

Clave InChI |

WJZCIUWEIYCJNC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1OC)C(=O)NCCOC2=CC=C(C=C2)Cl |

SMILES canónico |

CC1=C(C(=CC=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

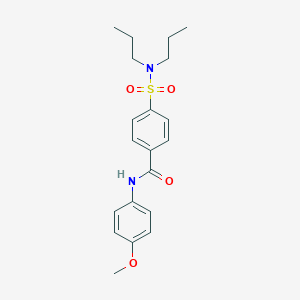

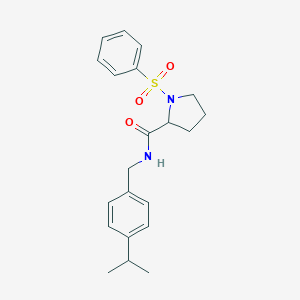

![1-(4-Methoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B300188.png)

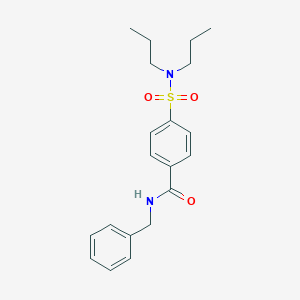

![2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B300203.png)

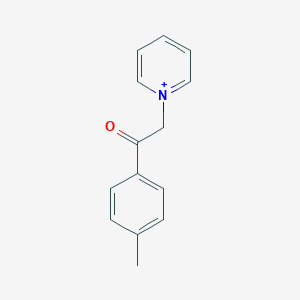

![3-(3,4-dimethoxyphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]acrylamide](/img/structure/B300207.png)

![N-cyclohexyl-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B300210.png)

![4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-fluorophenyl)-1-butanone](/img/structure/B300214.png)

![2-(Benzoyloxy)-1-[(benzoyloxy)methyl]-1-phenylethyl benzoate](/img/structure/B300218.png)

![N-(1,2-dihydro-5-acenaphthylenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B300219.png)

![3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide](/img/structure/B300220.png)